molecular formula C14H10N4O2S B11496068 Benzonitrile, 2-(3H-imidazo[4,5-b]pyridine-2-sulfonylmethyl)-

Benzonitrile, 2-(3H-imidazo[4,5-b]pyridine-2-sulfonylmethyl)-

Cat. No.: B11496068
M. Wt: 298.32 g/mol
InChI Key: NWUYVKVEPDFBIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({3H-IMIDAZO[4,5-B]PYRIDINE-2-SULFONYL}METHYL)BENZONITRILE is a complex organic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3H-IMIDAZO[4,5-B]PYRIDINE-2-SULFONYL}METHYL)BENZONITRILE typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine. This intermediate is then subjected to various halogenated derivatives under phase transfer catalysis conditions to isolate the desired regioisomers . The reaction conditions often include the use of DMF, K2CO3, and t-BAB at room temperature for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-({3H-IMIDAZO[4,5-B]PYRIDINE-2-SULFONYL}METHYL)BENZONITRILE can undergo several types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenated compounds for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

Properties

Molecular Formula

C14H10N4O2S

Molecular Weight

298.32 g/mol

IUPAC Name

2-(1H-imidazo[4,5-b]pyridin-2-ylsulfonylmethyl)benzonitrile

InChI

InChI=1S/C14H10N4O2S/c15-8-10-4-1-2-5-11(10)9-21(19,20)14-17-12-6-3-7-16-13(12)18-14/h1-7H,9H2,(H,16,17,18)

InChI Key

NWUYVKVEPDFBIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)C2=NC3=C(N2)C=CC=N3)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.